molecular formula C18H15NO2S B135630 alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid CAS No. 132483-29-5

alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid

Cat. No.: B135630
CAS No.: 132483-29-5
M. Wt: 309.4 g/mol
InChI Key: NUZUQUYTGKCFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a propanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid typically involves the condensation of 4-phenylthiazol-2-ylamine with 4-bromobenzaldehyde, followed by a series of reactions including cyclization and oxidation. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Methyl-4-(4-phenyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of a thiazole ring, phenyl group, and propanoic acid moiety.

Properties

CAS No.

132483-29-5

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)

InChI Key

NUZUQUYTGKCFIH-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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